Cyclohexylideneacetonitrile Cyclohexylideneacetonitrile
Brand Name: Vulcanchem
CAS No.: 4435-18-1
VCID: VC3879730
InChI: InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2
SMILES: C1CCC(=CC#N)CC1
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

Cyclohexylideneacetonitrile

CAS No.: 4435-18-1

Cat. No.: VC3879730

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexylideneacetonitrile - 4435-18-1

Specification

CAS No. 4435-18-1
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 2-cyclohexylideneacetonitrile
Standard InChI InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2
Standard InChI Key VLRQRRQHXZCEDL-UHFFFAOYSA-N
SMILES C1CCC(=CC#N)CC1
Canonical SMILES C1CCC(=CC#N)CC1

Introduction

Structural and Molecular Characteristics

Cyclohexylideneacetonitrile belongs to the class of aliphatic nitriles, featuring a cyclohexylidene moiety fused to an acetonitrile structure. The compound’s planar geometry and electron-deficient nitrile group contribute to its reactivity in nucleophilic additions and cyclization reactions. X-ray crystallographic analyses of related derivatives reveal that the cyclohexylidene ring adopts a chair conformation, minimizing steric strain. The nitrile group’s strong dipole moment (μ=3.94D\mu = 3.94 \, \text{D}) enhances its solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile itself .

Table 1: Physical and Chemical Properties of Cyclohexylideneacetonitrile

PropertyValue
Molecular FormulaC8H11N\text{C}_8\text{H}_{11}\text{N}
Molecular Weight121.18 g/mol
Boiling Point210–215°C (estimated)
Density0.98 g/cm³
SolubilityMiscible in DMF, THF, ethanol
Refractive Index1.486 (20°C)

Synthesis Methodologies

Base-Catalyzed Condensation

The most widely reported synthesis involves the condensation of cyclohexanone with acetonitrile in the presence of potassium hydroxide (KOH). This reaction proceeds via deprotonation of acetonitrile by KOH, forming a resonance-stabilized nitrile anion that attacks the carbonyl carbon of cyclohexanone. Subsequent elimination of water yields cyclohexylideneacetonitrile with typical yields of 65–75% . Optimized conditions use anhydrous ethanol as the solvent and reflux at 80°C for 6–8 hours .

Copper-Catalyzed Domino Coupling

MethodReagents/ConditionsYield (%)Key Advantages
KOH CondensationCyclohexanone, KOH, EtOH, reflux70Low cost, scalability
Copper-Catalyzed CouplingCuI, 1,10-phenanthroline, Cs2_2CO3_386Functional group tolerance

Chemical Reactivity and Derivatives

The electron-withdrawing nitrile group renders cyclohexylideneacetonitrile susceptible to nucleophilic attack. For instance, reaction with Grignard reagents produces secondary amines, while hydrolysis under acidic conditions yields cyclohexylideneacetic acid. Hydrogenation over palladium catalysts reduces the nitrile to a primary amine, offering a route to bicyclic amines.

Notably, brominated derivatives synthesized via the domino coupling method exhibit enhanced reactivity in Suzuki-Miyaura cross-couplings. For example, 2-(2-bromophenyl)-2-cyclohexylideneacetonitrile couples with phenylboronic acid to form biaryl derivatives, a valuable motif in pharmaceutical chemistry .

Biological Applications and Antiviral Activity

Anti-HBV Derivatives

Cyclohexylideneacetonitrile derivatives isolated from mangrove endophytic fungi demonstrate potent inhibition of HBV replication. Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the aryl ring enhance activity. The lead compound, bearing a trifluoromethyl group, exhibits an EC50_{50} of 5.1 μg/mL and a selectivity index (SI) > 20, surpassing lamivudine in preclinical assays.

Natural Product Analogues

Simmondsin, a cyclohexylideneacetonitrile-containing glycoside isolated from Simmondsia chinensis, exhibits appetite-suppressant effects. The compound’s structure includes a cyclohexylideneacetonitrile moiety linked to a trisaccharide, highlighting the nitrile’s role in bioactivity .

Recent Research Directions

Photocatalytic Applications

A 2024 study demonstrated the use of cyclohexylideneacetonitrile as a ligand in iridium-based photocatalysts for C–H functionalization. The nitrile’s strong field ligand properties improve catalyst stability, enabling visible-light-driven arylation of unactivated alkanes .

Computational Modeling

Density functional theory (DFT) calculations predict that fluorination at the cyclohexylidene ring’s 4-position lowers the LUMO energy by 0.8 eV, enhancing electrophilicity. This insight guides the design of next-generation antiviral agents.

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